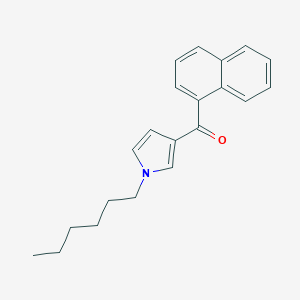

1-Hexyl-3-(1-naphthoyl)pyrrole

描述

准备方法

合成路线和反应条件: JWH 031 的合成涉及在碱性条件下使 1-萘酰氯与 1-己基-1H-吡咯反应。 反应通常在二氯甲烷或氯仿等有机溶剂中进行,使用三乙胺或吡啶等碱来中和反应过程中产生的盐酸 .

工业生产方法: JWH 031 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级溶剂和试剂,并严格控制反应条件,以确保高产率和纯度。 最终产品通常使用重结晶或色谱法等技术进行纯化 .

化学反应分析

反应类型: JWH 031 会发生各种化学反应,包括:

氧化: 该反应可能发生在己基侧链上,导致形成羟基化或羧基化衍生物。

还原: JWH 031 中的羰基可以被还原形成醇衍生物。

取代: 萘环可以进行亲电取代反应,例如硝化或卤化.

常用试剂和条件:

氧化: 像高锰酸钾或三氧化铬在酸性或碱性条件下的试剂。

还原: 像氢化锂铝或硼氢化钠之类的试剂。

主要产品:

氧化: 羟基化或羧基化的 JWH 031。

还原: JWH 031 的醇衍生物。

取代: 硝化或卤化的 JWH 031 衍生物.

科学研究应用

Pharmacological Applications

Cannabinoid Receptor Interaction

Research indicates that 1-Hexyl-3-(1-naphthoyl)pyrrole exhibits significant affinity for both CB1 and CB2 cannabinoid receptors. This binding suggests potential psychoactive effects akin to those of tetrahydrocannabinol (THC), the principal psychoactive compound in cannabis. Studies have demonstrated that this compound may influence various physiological processes, including:

- Pain modulation : Potential analgesic effects through CB1 receptor activation.

- Appetite regulation : Similar mechanisms as THC, which is known to stimulate appetite.

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Pentyl-3-(1-naphthoyl)pyrrole | Pentyl group instead of hexyl | High affinity for CB1 receptor |

| 1-Hexyl-3-(2-naphthoyl)pyrrole | Naphthoyl group at position 2 | Altered receptor affinity |

| 1-Pentyl-3-(phenylacetyl)indole | Indole instead of pyrrole | Cannabimimetic properties |

| 1-Hexyl-3-(4-methylphenyl)indole | Methylphenyl instead of naphthoyl | Varying psychoactive effects |

This table illustrates that the unique combination of the hexyl chain and naphthoyl moiety in this compound enhances its binding affinity to cannabinoid receptors compared to other compounds, making it a valuable candidate for further pharmacological exploration.

Case Studies and Research Findings

Study on Binding Affinity

A notable study investigated the binding affinity of this compound to CB receptors, revealing that it binds more effectively than some traditional cannabinoids. This finding opens avenues for developing new therapeutic agents targeting cannabinoid receptors for conditions such as chronic pain or obesity.

Potential Therapeutic Applications

Preliminary research suggests that compounds like this compound could be explored for their therapeutic potential in treating various disorders related to the endocannabinoid system. Further studies are needed to elucidate the mechanisms by which this compound exerts its effects and to assess its safety profile.

作用机制

JWH 031 通过与中枢大麻素受体 1 (CB1) 结合来发挥其作用。 尽管其结合亲和力较低,但它在减少自发活动和增强小鼠镇痛方面是有效的 . JWH 031 与 CB1 受体的结合调节各种信号通路,导致其观察到的效应 .

相似化合物的比较

类似化合物:

JWH 018: 另一种对 CB1 受体具有更高结合亲和力的合成大麻素。

JWH 250: 一种苯乙酰吲哚,在研究中有类似的应用。

AM-2233: 一种具有可比效应的苯甲酰吲哚

独特性: JWH 031 由于其吡咯基结构和对 CB1 受体的相对较低的结合亲和力而具有独特性,这使其有别于其他合成大麻素,如 JWH 018 和 JWH 250 .

生物活性

1-Hexyl-3-(1-naphthoyl)pyrrole (often abbreviated as JWH-018) is a synthetic cannabinoid that has gained attention for its interaction with the endocannabinoid system. This compound is structurally related to natural cannabinoids and has been studied for its potential therapeutic applications as well as its psychoactive effects.

Chemical Structure

This compound is characterized by the following structural features:

- Pyrrole Ring : A five-membered aromatic ring containing nitrogen.

- Naphthoyl Group : A naphthalene-derived carbonyl group attached to the pyrrole.

- Hexyl Chain : An alkyl chain that enhances lipophilicity and receptor binding.

The biological activity of this compound primarily involves its action on cannabinoid receptors, specifically CB1 and CB2 receptors. The compound exhibits high affinity for these receptors, leading to various physiological effects.

Receptor Binding Affinity

Studies have shown that JWH-018 binds to the CB1 receptor with a Ki value in the low nanomolar range, indicating strong binding affinity. This interaction is crucial for its psychoactive effects, mimicking those of Δ9-tetrahydrocannabinol (THC), the principal psychoactive component of cannabis.

Biological Activities

This compound has been investigated for several biological activities:

1. Psychoactive Effects

The compound produces effects similar to THC, including:

- Euphoria

- Altered perception

- Increased appetite

These effects are primarily mediated through CB1 receptor activation in the central nervous system.

2. Antinociceptive Properties

Research indicates that JWH-018 may exhibit antinociceptive (pain-relieving) properties. In animal models, it has been shown to reduce pain responses in various assays, suggesting potential applications in pain management.

3. Anti-inflammatory Effects

Preliminary studies suggest that JWH-018 may possess anti-inflammatory properties, potentially through modulation of cytokine release and immune response pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Psychoactivity | Mimics THC effects; induces euphoria | |

| Antinociception | Reduces pain responses in animal models | |

| Anti-inflammatory | Modulates immune response |

Case Study: Antinociceptive Effects

In a study evaluating the antinociceptive effects of synthetic cannabinoids, this compound was administered to mice subjected to formalin-induced pain. The results demonstrated a significant reduction in pain scores compared to control groups, indicating its potential use as an analgesic agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research into SAR has revealed that:

- The length and branching of the alkyl chain significantly affect receptor binding affinity.

- Substituents on the naphthoyl group can enhance or diminish psychoactive effects.

属性

IUPAC Name |

(1-hexylpyrrol-3-yl)-naphthalen-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO/c1-2-3-4-7-14-22-15-13-18(16-22)21(23)20-12-8-10-17-9-5-6-11-19(17)20/h5-6,8-13,15-16H,2-4,7,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTWPXDHMBKIWDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C=CC(=C1)C(=O)C2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40433914 | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162934-74-9 | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162934-74-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1-Hexyl-1H-pyrrol-3-yl)-1-naphthalenylmethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40433914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。